molecular formula C18H16ClN3O2 B2871990 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 56866-88-7

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B2871990
CAS No.: 56866-88-7
M. Wt: 341.8
InChI Key: COHQCQPNZIIREC-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a chemical compound that has been synthesized and characterized in various studies .


Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe these intermolecular interactions in detail .


Chemical Reactions Analysis

The compound has been involved in reactions with various metal salts to form complexes . These complexes were characterized using infrared, mass spectra, nuclear magnetic resonance, electronic absorption spectra, electron spin resonance, and magnetic moment measurements as well as elemental and thermal analyses .


Physical and Chemical Properties Analysis

The compound exhibits various physical and chemical properties. For instance, it forms an orange solution when synthesized . It also forms complexes with various metal ions .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • The study by Saeed et al. (2020) on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, focuses on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit intermolecular interactions, mainly stabilized by hydrogen bonds and π-interactions, highlighting their potential in designing molecular assemblies with specific properties Saeed et al., 2020.

Synthesis and Characterization of Derivatives

  • Research on the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles provides insights into the chemical reactivity of pyrazolone derivatives, offering a pathway to novel heterocyclic compounds with potential applications in drug discovery and materials science Holzer & Hahn, 2003.

Biological Evaluation and Potential Medicinal Applications

  • Another study by Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, evaluating their inhibitory potential against various enzymes. These compounds have shown potential biological applications, suggesting their relevance in medicinal chemistry for developing new therapeutic agents Saeed et al., 2015.

Metal Complex Synthesis

  • The synthesis and characterization of metal complexes of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) benzamide by Ahmed (2022) demonstrate the ligand's ability to form complexes with various metals. These complexes, characterized by spectroscopic methods, have potential applications in catalysis, materials science, and possibly as pharmaceuticals Awf A.R. Ahmed, 2022.

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHQCQPNZIIREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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